Structural Elucidation of 1-Methyl-1H-pyrazole-3,5-diamine: A Multi-Modal Analytical Framework
Structural Elucidation of 1-Methyl-1H-pyrazole-3,5-diamine: A Multi-Modal Analytical Framework
Topic: 1-methyl-1H-pyrazole-3,5-diamine structure elucidation Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
The aminopyrazole scaffold is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., CDK, GSK-3) and a precursor in high-energy density materials. However, the synthesis of 1-methyl-1H-pyrazole-3,5-diamine presents a specific regiochemical challenge: distinguishing the desired 3,5-diamine isomer from potential 3-amino-5-imino tautomers or regioisomeric byproducts arising from the asymmetric nucleophilicity of methylhydrazine.[1][2]
This guide provides a definitive, self-validating protocol for the structural elucidation of 1-methyl-1H-pyrazole-3,5-diamine.[1][2] By integrating high-field NMR (NOESY/HMBC), Mass Spectrometry, and X-ray crystallography, we establish a logical chain of evidence that rules out ambiguity and confirms the specific placement of the N-methyl group relative to the amine substituents.
The Structural Challenge: Regioisomerism & Tautomerism
In the synthesis of 1-methyl-1H-pyrazole-3,5-diamine, typically achieved by condensing malononitrile with methylhydrazine, two primary structural uncertainties arise:
-
N-Methylation Regiochemistry: While 3,5-diaminopyrazole is symmetric, the introduction of the methyl group breaks this symmetry.[1][2] The methyl group resides on N1.[1][2] This renders the amine at position 5 (adjacent to N1) and position 3 (adjacent to N2) chemically non-equivalent.
-
Amino-Imino Tautomerism: Pyrazoles can exist in equilibrium between amino (
) and imino ( ) forms.[1][2] While the N-methyl group "locks" the aromatic system to a degree, confirming the dominance of the diamino aromatic form over the imino-dihydro form in solution is essential for consistent biological activity.
The "Smoking Gun" Logic
To confirm the structure, we must prove:
-
Connectivity: The methyl is attached to a nitrogen (N1).
-
Proximity: The methyl group is spatially closer to one amine group (C5-NH
) than the other (C3-NH ). -
Integrity: The ring protons (C4-H) are intact and in the correct electronic environment.
Synthetic Context & Impurity Profile
Understanding the synthesis informs the impurity profile we must screen against.[1]
Reaction: Malononitrile + Methylhydrazine
-
Mechanism: Methylhydrazine contains two nucleophilic nitrogens: the
(more nucleophilic) and the (sterically hindered). -
Primary Pathway: The unsubstituted
attacks a nitrile carbon first.[1][2] Subsequent cyclization usually favors the formation of the 3,5-diamine.[1] -
Critical Impurities:
Figure 1: Synthetic pathway and potential impurity generation.[1][2][3] The elucidation protocol must differentiate the Target from Impurity 1 and 2.
Multi-Modal Elucidation Protocol
Phase 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and rule out ring-opened byproducts.[1][2]
-
Expected Ion:
Da (Calculated for C H N ).[1] -
Fragmentation Pattern: Look for loss of
(M-15) and ring cleavage characteristic of pyrazoles (loss of HCN or N ).
Phase 2: 1D NMR Spectroscopy ( H & C)
Solvent Selection: DMSO-d
| Nucleus | Signal | Approx.[1][2][4][5][6][7][8][9][10][11][12] Shift ( | Multiplicity | Assignment Logic |
| N-Me | 3.30 - 3.50 | Singlet (3H) | Diagnostic anchor.[1][2] Sharp singlet confirms N-Me.[1][2] | |
| C4-H | 4.90 - 5.20 | Singlet (1H) | Significantly shielded due to electron donation from two amines. | |
| C5-NH | 5.50 - 6.50 | Broad Singlet (2H) | Adjacent to N-Me.[1][2] Likely deshielded relative to C3-NH | |
| C3-NH | 4.50 - 5.50 | Broad Singlet (2H) | Adjacent to N2 (lone pair).[1][2] | |
| N-Me | 33.0 - 36.0 | - | Typical N-methyl range.[1][2] | |
| C4 | 70.0 - 80.0 | - | Highly shielded aromatic carbon.[1][2] | |
| C3/C5 | 145.0 - 155.0 | - | Quaternary carbons attached to N. Distinct shifts expected.[1][2] |
Phase 3: 2D NMR (The Structural Lock)
This is the most critical step for proving regiochemistry without X-ray.
NOESY (Nuclear Overhauser Effect Spectroscopy)
We utilize the spatial proximity of the N-methyl group to the C5-substituents.[2]
-
Hypothesis: If the structure is 1-methyl-3,5-diamine, the N-methyl protons (N1) are physically close to the amine protons at C5.[2] They are distant from the amine protons at C3.[1][2]
-
Observation: Strong NOE cross-peak between
3.4 (N-Me) and the amine signal at ~6.0 (C5-NH ).[1][2] -
Negative Control: Absence of NOE between N-Me and the other amine signal (C3-NH
) or the C4-H.[1][2]
HMBC (Heteronuclear Multiple Bond Correlation)
-
Connectivity: N-Me protons should show a correlation to C5 (2-bond coupling) and potentially C3 (3-bond coupling, though often weaker).[1][2]
-
Differentiation: This confirms the methyl is on the nitrogen within the ring, not on an exocyclic amine (which would show different coupling patterns).
Figure 2: NOESY Correlation Logic. The red arrow indicates the critical spatial interaction that confirms the 1-methyl-5-amino arrangement.[1][2]
Experimental Protocols
Protocol A: NMR Sample Preparation for Elucidation
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS.[1][2] -
Concentration: 10-15 mg of sample in 0.6 mL solvent. High concentration is required to see exchangeable amine protons clearly.[1][2]
-
Temperature: 298 K. If amine peaks are broad, lower temperature to 280 K to slow exchange and sharpen peaks.
Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)
While NMR provides solution-state data, SC-XRD is the gold standard for solid-state tautomer confirmation.[1][2]
-
Crystallization: Dissolve 50 mg in minimal hot Ethanol/Methanol. Allow slow evaporation at room temperature.[1][2]
-
Data Collection: Collect at 100 K to reduce thermal motion of the amine protons.
-
Refinement: Locate hydrogen atoms in difference Fourier maps. This explicitly proves the existence of
groups rather than (imino) groups, settling the tautomer debate.
References
-
Elguero, J., et al. "Prototropic tautomerism of heteroaromatic compounds."[1] Advances in Heterocyclic Chemistry, Vol. 76, 2000.[1] Link
-
PubChem Compound Summary. "3,5-Diamino-1H-pyrazole."[1][2][13] National Center for Biotechnology Information.[1][2] Link
-
Claramunt, R. M., et al. "The structure of pyrazoles in the solid state: A crystallographic and CPMAS NMR study." Journal of the Chemical Society, Perkin Transactions 2, 1991. Link
-
Foces-Foces, C., et al. "Hydrogen bonding in pyrazoles: The crystal structure of 3,5-diaminopyrazole."[1] Journal of Chemical Crystallography, 1996.[1] Link
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link
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